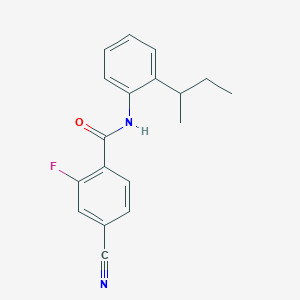![molecular formula C21H13ClF4N2O3 B250767 N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250767.png)
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a tetrafluorobenzamide group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 3-amino-phenyl-2-chlorobenzamide: The 2-chlorobenzoyl chloride is then reacted with 3-aminophenol in the presence of a base such as triethylamine.
Introduction of the tetrafluorobenzamide group: The intermediate compound is further reacted with 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid.
Reduction: Formation of N-{3-[(2-chlorobenzyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide.
Substitution: Formation of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-aminobenzamide.
Applications De Recherche Scientifique
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluorobenzamide
- N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-hydroxybenzamide
- N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-aminobenzamide
Uniqueness
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other valuable compounds.
Propriétés
Formule moléculaire |
C21H13ClF4N2O3 |
|---|---|
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C21H13ClF4N2O3/c1-31-19-17(25)15(23)14(16(24)18(19)26)21(30)28-11-6-4-5-10(9-11)27-20(29)12-7-2-3-8-13(12)22/h2-9H,1H3,(H,27,29)(H,28,30) |
Clé InChI |
PMPDEWBGILFMKT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F |
SMILES canonique |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B250688.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B250692.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B250697.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250698.png)
![3-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250699.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250701.png)
![2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250703.png)
![2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
